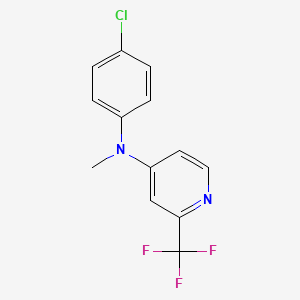

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine

Overview

Description

The compound is a derivative of N-phenylbenzamide . N-phenylbenzamide derivatives are often synthesized for their antifungal and insecticidal properties . They are typically characterized by the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an amide group (a nitrogen atom bonded to a carbonyl group), and various other substituents .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine” were not found, similar compounds have been synthesized through multi-step reactions . For example, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized via four-step reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been verified using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These techniques allow for the identification of the various functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve functionalizing both N-acylation and S-alkylation in a concerted fashion . This allows for the creation of a variety of derivatives with different properties .Scientific Research Applications

Environmental Fate and Transformation

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine and its derivatives are subject to environmental processes such as biotransformation and transfer between compartments, which can substantially influence their isomeric composition. Studies have highlighted remarkable changes and shifts in the ratios of DDT-related compounds, including o,p′-/p,p′-ratios, which are influenced by environmental processes like volatility from soil to air, environmental stability in soil, and bioaccumulation in fishes. These findings suggest a nuanced behavior of such compounds in the environment, pointing towards the need for isomer-specific analysis to gain deeper insights into environmental processes and impacts (Ricking & Schwarzbauer, 2012).

Treatment and Remediation Techniques

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine and related compounds present in pesticide industry wastewater pose significant challenges due to their toxic pollutants. Studies have shown that biological processes, such as membrane bioreactors, in combination with granular activated carbon, can remove a significant portion (80-90%) of these compounds from wastewater. This combined approach potentially yields a high-quality effluent, showcasing an effective treatment strategy for high-strength wastewaters rich in recalcitrant compounds (Goodwin et al., 2018).

Photophysical Properties for Optoelectronic Applications

Compounds containing N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine structures have been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine rings, which are structurally related to N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine, into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These compounds have been applied in devices related to photo- and electroluminescence, highlighting their significance in the development of luminescent small molecules and chelate compounds for optoelectronic applications (Lipunova et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine” is not known, similar compounds have been found to bind with the DNA duplex . This binding affinity, particularly within the minor groove of the DNA, can result in the formation of a stable complex .

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c1-19(10-4-2-9(14)3-5-10)11-6-7-18-12(8-11)13(15,16)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLWQGXZQRPJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C2=CC(=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate](/img/structure/B3126847.png)

![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)

![1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126852.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine](/img/structure/B3126866.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine](/img/structure/B3126870.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3126880.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3126911.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)

![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)